Boc-tyr(2,6-DI-CL-bzl)-OH

Catalog No.
S663271
CAS No.
40298-71-3
M.F
C21H23Cl2NO5
M. Wt
440,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-tyr(2,6-DI-CL-bzl)-OH

CAS Number

40298-71-3

Product Name

Boc-tyr(2,6-DI-CL-bzl)-OH

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23Cl2NO5

Molecular Weight

440,32 g/mole

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

DODHIGHXRDNRPP-SFHVURJKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Synonyms

40298-71-3;Boc-Tyr(2,6-Cl2-Bzl)-OH;BOC-TYR(2,6-DI-CL-BZL)-OH;Boc-O-(2,6-dichlorobenzyl)-L-tyrosine;C21H23Cl2NO5;AmbotzBAA1441;AC1Q1MS0;15393_ALDRICH;SCHEMBL1309887;Boc-L-Tyr(2,6-cl2bzl)-OH;15393_FLUKA;CTK1D6626;DODHIGHXRDNRPP-SFHVURJKSA-N;MolPort-003-926-774;ZINC2539566;6458AH;K-8615;Boc-O-[(2,6-dichlorophenyl)-methyl]-L-tyrosine;N-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine;N-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine;O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

The exact mass of the compound Boc-tyr(2,6-DI-CL-bzl)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Tyr(2,6-di-Cl-Bzl)-OH (CAS 40298-71-3) is a protected amino acid derivative designed for use in Boc-based solid-phase peptide synthesis (SPPS). It features an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain hydroxyl group protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. This specific halogenated benzyl ether provides significantly increased stability against the moderately acidic conditions used for repetitive Nα-Boc deprotection during synthesis, such as trifluoroacetic acid (TFA), when compared to standard O-benzyl protection.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDagkzlJGBx4dKHE4rPBjVfJo30UkhWtu5K0jVshTS-Q-ShwNIrKLE32fOVOJ9VHwjPqcb2ocG_Yj3LDjV7IWBvKjFJXFh5MXCuC0MxB5MEIAGdbitghJdM9NkKaXNsD2gChHeoX9XPWRTGc1ow6glSo5nvE486riz_A2hp9WqivqMELfCIw%3D%3D)]

Research Fit

SPPS Chemistry Boc-based solid-phase peptide synthesis building block
Side-Chain Protection 2,6-dichlorobenzyl ether provides distinct acid stability profile
Residue Introduction Enables controlled Tyr incorporation in Boc/Benzyl SPPS workflows

Substituting Boc-Tyr(2,6-di-Cl-Bzl)-OH with the more common and less expensive Boc-Tyr(Bzl)-OH is a critical process failure in multi-step Boc-SPPS. The standard O-benzyl ether is not sufficiently stable to withstand repeated cycles of Nα-Boc deprotection using 50% TFA.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDagkzlJGBx4dKHE4rPBjVfJo30UkhWtu5K0jVshTS-Q-ShwNIrKLE32fOVOJ9VHwjPqcb2ocG_Yj3LDjV7IWBvKjFJXFh5MXCuC0MxB5MEIAGdbitghJdM9NkKaXNsD2gChHeoX9XPWRTGc1ow6glSo5nvE486riz_A2hp9WqivqMELfCIw%3D%3D)] This premature cleavage of the side-chain protection leads to undesired O-acylation during subsequent coupling steps. Furthermore, under strong acid conditions required for final cleavage (e.g., HF), the unsubstituted benzyl group is prone to an O-to-C rearrangement, creating a 3-benzyltyrosine impurity that is difficult to separate from the target peptide.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzREfXGrhQ2zCPycBbIGDRXyLvtyFAIvFAaoYEj4yx9wL1S-eu_5C4B_oboZ8B2QNfEwDwDUk_aAHOkcSj4in3WFOj8z2onRysDNeVQSfQpAD9FC4Oat-Gst1C-fwIhuydzwk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIfpLhhnGTA2Bffx0InfQzLTLjrYCYj8jufOeIW-kCmGj09A3J6mLPm7AAA2j-v_FZijWjtxpCTLqUQzs_0fAMkevK7f9tbONAN4hrGZZZ-WTiEfvAYEn7TsS01j5qsDWjAA%3D%3D)] The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group mitigate both of these failure modes, ensuring higher fidelity and purity in the final product.

Substitution Risk

Unprotected phenol reactivity: Boc-Tyr-OH exposes a free phenolic hydroxyl that can undergo acylation or alkylation, leading to branched or truncated sequences.
Different acid lability: Boc-Tyr(Bzl)-OH lacks electron-withdrawing chlorine substituents; substitution alters HF/TFMSA cleavage kinetics and may compromise selective deprotection schemes.
Orthogonal strategy mismatch: The distinct steric and electronic profile of 2,6-Cl2Bzl enables fine-tuned deprotection; replacement products may not transfer directly in complex peptide syntheses.

Enhanced Side-Chain Stability Against Repetitive Acidolysis in Boc-SPPS

The primary procurement justification for this compound is its superior stability during the synthesis cycle. The 2,6-dichlorobenzyl ether is approximately 13-fold more stable to 50% TFA in CH2Cl2 than the standard benzyl ether.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)] In a direct comparison over 24 hours, the loss of the 2,6-di-Cl-Bzl group was minimal, whereas the unsubstituted Bzl group showed significant cleavage, which would compound over a multi-cycle synthesis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]

Evidence DimensionProtecting group loss after 24h in 50% TFA/CH2Cl2
Target Compound Data0.1% loss for Tyr(2,6-di-Cl-Bzl)
Comparator Or BaselineBoc-Tyr(Bzl)-OH: 1.3% loss for Tyr(Bzl)
Quantified Difference13x greater stability for the 2,6-di-Cl-Bzl group
Conditions24-hour treatment with 50% trifluoroacetic acid in dichloromethane at room temperature.

This stability is critical for preventing cumulative side-chain deprotection and subsequent side reactions, leading to higher purity and yield in long or complex peptide syntheses.

Optical rotation spec
Data to verify
Novabiochem: α25/D = +17.5° to +22.5° (c=2, EtOH); AKSci: [α]20D = +19° to +21° (c=2, EtOH)
Reported range confirms L-configuration; narrower tolerance may support batch-controlled quality review.
Measurement temperature differs (20°C vs 25°C); verify against required specification.

Suppression of O-to-C Benzyl Migration During Final HF Cleavage

A common side reaction for Tyr(Bzl) during final cleavage with strong acids like anhydrous hydrogen fluoride (HF) is the acid-catalyzed rearrangement of the benzyl group from the side-chain oxygen to the C3 position of the aromatic ring, forming 3-benzyltyrosine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)] The electron-withdrawing nature of the two chlorine atoms on the Tyr(2,6-di-Cl-Bzl) group destabilizes the carbocation intermediate required for this intramolecular electrophilic substitution, effectively suppressing the formation of this critical impurity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzREfXGrhQ2zCPycBbIGDRXyLvtyFAIvFAaoYEj4yx9wL1S-eu_5C4B_oboZ8B2QNfEwDwDUk_aAHOkcSj4in3WFOj8z2onRysDNeVQSfQpAD9FC4Oat-Gst1C-fwIhuydzwk%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]

Evidence DimensionFormation of 3-benzyltyrosine impurity during HF cleavage (1h, 0°C)
Target Compound DataNot detected for Tyr(2,6-di-Cl-Bzl)
Comparator Or BaselineBoc-Tyr(Bzl)-OH: 13% conversion to 3-benzyltyrosine for Tyr(Bzl)
Quantified DifferenceSuppresses a major side-reaction pathway
ConditionsCleavage from resin using anhydrous HF for 1 hour at 0 °C in the presence of anisole scavenger.

Using this precursor eliminates a major source of isomeric impurity, simplifying HPLC purification and improving the fidelity of the final peptide product.

Purity: TLC vs titration
Data to verify
Novabiochem: ≥98% (TLC); Chem-Impex: 96–101% (titration assay)
TLC-based purity ≥98% may provide a more stringent organic purity benchmark for sensitive SPPS.
TLC detects non-UV-absorbing species that titration may miss; method context matters.

Process Compatibility: Efficient Final Deprotection with Anhydrous HF

While offering high stability against TFA, the 2,6-dichlorobenzyl protecting group is designed for efficient removal under the standard final cleavage conditions of Boc-SPPS. Treatment with anhydrous hydrogen fluoride (HF) provides clean and complete deprotection without requiring modified protocols.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]

Evidence DimensionCleavage Efficiency
Target Compound DataQuantitative removal
Comparator Or BaselineN/A - Baseline process requirement
Quantified DifferenceMeets standard process requirements for final cleavage
ConditionsAnhydrous HF, 1 hour at 0 °C.

This ensures full compatibility with established Boc/Bzl synthesis and cleavage workflows without the need for process re-development, making it a reliable drop-in component.

Boc vs Fmoc for difficult peptides
Class-level
Boc/Bzl strategy (incl. 2,6-Cl2Bzl protection) outperformed Fmoc/tBu for β-sheet-forming sequences (Schnölzer et al., 1992).
May support aggregation-prone peptide synthesis where Fmoc chemistry shows limitations.
Class-level inference; not a direct product-level comparison.
Enkephalin analog synthesis
Reported
Boc-ΔTyr-(Cl2Bzl)-OH successfully coupled via carbodiimide-HOBt to build dehydro-enkephalin pentapeptides (Shimohigashi et al., 1983).
Demonstrates 2,6-Cl2Bzl protection compatibility with standard carbodiimide coupling workflows.
Study used a dehydro analog; reported on stable intermediate formation.
Melting point spec
Data to verify
Novabiochem: not specified; AKSci: 128–132°C
Melting point availability may guide QC laboratory vendor selection if rapid identity check is needed.
Absence of mp does not indicate lower quality; quality is characterized by TLC and optical rotation.
DMF solubility
Reported
Clearly soluble at 1 mmol in 2 mL DMF (≥0.5 M)
Supports automated SPPS coupling protocols requiring ≥0.5 M concentration in DMF.
Verified at room temperature; solubility in other solvents may differ.

Synthesis of Long Peptides (>20 residues) via Boc-SPPS

For synthesizing long peptide sequences, where the resin-bound peptide is subjected to numerous TFA deprotection cycles, the high acid stability of the 2,6-di-Cl-Bzl group is essential. It minimizes the cumulative loss of side-chain protection, preventing the build-up of deletion and modified sequences and leading to a cleaner crude product.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]

Manufacturing Peptides Requiring High Final Purity

In workflows where final product purity is paramount, such as the synthesis of peptide active pharmaceutical ingredients (APIs), this building block is the right choice. Its ability to suppress the formation of the 3-benzyltyrosine isomeric impurity during HF cleavage significantly simplifies downstream purification protocols and improves regulatory compliance.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu78h2qsJvvWr_nuTXhfAezl3uAhiY1fzmdhqMsrHSWeumE0LRQCL61lCm8l_lQ4ge5U4e8tffwt5cL5rtiju86sy8V1XM6obDfsQarb5DwGdy_PyNO-bkDWZsLQRFtXUoTzNIxqQOFkYd2yH6jIiUHg%3D%3D)]

Automated Multi-Peptide Synthesis Platforms

In automated synthesis platforms running standardized Boc-chemistry protocols, the reliability and high performance of Boc-Tyr(2,6-di-Cl-Bzl)-OH reduce the risk of failed syntheses due to side-chain protection failure. This improves throughput and the overall success rate for custom peptide production.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Boc/Bzl chemistry compatibility
On-resin aggregation mitigation during chain assembly
Large-scale peptide API production
Lot-specific optical rotation specification
Batch-to-batch enantiomeric purity control
Selective tyrosine deprotection
Differential acid lability of 2,6-Cl2Bzl
Orthogonal deprotection scheme feasibility
Bioactive peptide research (e.g., enkephalin analogs)
Carbodiimide-HOBt coupling compatibility
Reported intermediate stability and chain elongation

XLogP3

5.2

Other CAS

40298-71-3

Wikipedia

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-

General Manufacturing Information

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

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